2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could potentially influence the interaction of 2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine with its targets.
Biochemical Pathways
Fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence carbon–carbon bond formation in biochemical pathways.
Result of Action
The presence of fluorine in the molecule could potentially influence its reactivity and interaction with cellular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity could be influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a leaving group in the pyridine ring is replaced by a fluorine atom using reagents such as alkaline metal fluorides, hydrofluoric acid, or tetrabutylammonium fluoride . Another method involves the use of complex fluorinating agents like AlF3 and CuF2 at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents. The use of catalysts and optimized reaction conditions can improve yields and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
2-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to other fluoropyridines. The presence of the methylpropan-1-amine group further differentiates it from other similar compounds .
Properties
IUPAC Name |
2-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYLLBYZZEHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CN=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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